molecular formula C19H18N2OS B11373347 N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11373347
M. Wt: 322.4 g/mol
InChI Key: NHZLGTNQFOUXNM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a thiazole ring, a phenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Substitution Reaction: The final step involves the substitution of the hydrogen atom on the nitrogen of the acetamide group with the 3,4-dimethylphenyl group. This can be achieved through a nucleophilic substitution reaction using a suitable reagent like 3,4-dimethylphenylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms, such as the reduction of the thiazole ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen and the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly used.

Major Products:

    Oxidation Products: Oxidized derivatives of the phenyl and thiazole rings.

    Reduction Products: Reduced forms of the thiazole ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenyl groups can facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Unique due to the presence of both a thiazole ring and a dimethylphenyl group.

    N-(3,4-dimethylphenyl)-2-(1,3-thiazol-4-yl)acetamide: Lacks the phenyl group on the thiazole ring.

    N-(phenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Lacks the dimethyl groups on the phenyl ring.

Uniqueness: this compound is unique due to the combination of the thiazole ring, phenyl group, and dimethylphenyl group, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H18N2OS/c1-13-8-9-16(10-14(13)2)20-18(22)11-17-12-23-19(21-17)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,22)

InChI Key

NHZLGTNQFOUXNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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